![molecular formula C15H8ClN3OS3 B2756570 N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide CAS No. 477535-17-4](/img/structure/B2756570.png)
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide
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Overview
Description
“N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide” is a compound that belongs to the benzothiazole class . Benzothiazoles have been studied for their potential biological activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives, such as the compound , can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Scientific Research Applications
- Recent research has focused on synthesizing benzothiazole-based anti-tubercular compounds. These molecules have been evaluated for their inhibitory activity against Mycobacterium tuberculosis (M. tuberculosis) .
- Researchers also explored the mechanism of resistance of existing anti-TB drugs and conducted molecular docking studies to identify potent inhibitors .
- Benzothiazole derivatives have been investigated for their antimicrobial activity. While the position of the hydroxyl group does not significantly affect this property, these compounds exhibit potential as antimicrobial agents .
- Some novel benzothiazole derivatives, including those related to our compound of interest, have been evaluated for anticonvulsant activity .
- Researchers have analyzed the SAR of benzothiazole derivatives. Understanding the relationship between chemical structure and biological activity is crucial for drug development .
Anti-Tubercular Activity
Antimicrobial Properties
Anticonvulsant Potential
Biological Evaluation and Structure-Activity Relationship (SAR)
Other Applications
Safety and Hazards
Future Directions
Benzothiazole derivatives, including this compound, continue to be a subject of research due to their potential biological activities . Future research may focus on optimizing the synthesis process, exploring other potential biological activities, and conducting detailed safety and toxicity studies.
Mechanism of Action
Target of Action
The primary target of this compound is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound is a benzothiazole derivative, which have been found to have potent anti-tubercular activity .
Mode of Action
tuberculosis . The compound likely interacts with its target, leading to changes that inhibit the growth of the bacterium .
Biochemical Pathways
tuberculosis, suggesting they may interfere with essential biochemical pathways in this bacterium .
Result of Action
The result of the compound’s action is the inhibition of the growth of M. tuberculosis . This leads to a decrease in the number of bacteria, potentially helping to control the spread of tuberculosis .
properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8ClN3OS3/c16-12-6-5-11(22-12)13(20)19-15-18-9(7-21-15)14-17-8-3-1-2-4-10(8)23-14/h1-7H,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLTYGYCSZLOZJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8ClN3OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-5-chlorothiophene-2-carboxamide |
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